2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Description

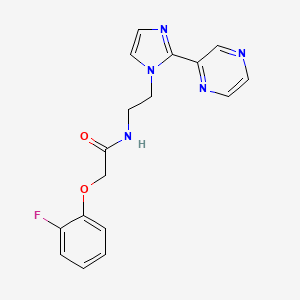

This compound features a unique acetamide backbone with two critical substituents:

- A 2-fluorophenoxy group linked via an ethyl chain to the acetamide nitrogen.

- A pyrazin-2-yl-substituted imidazole moiety attached to the ethyl chain.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c18-13-3-1-2-4-15(13)25-12-16(24)21-7-9-23-10-8-22-17(23)14-11-19-5-6-20-14/h1-6,8,10-11H,7,9,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVOZCLTXDONEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

This compound features a complex structure that includes a fluorophenoxy group, an imidazole ring, and a pyrazine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related imidazole derivative demonstrated outstanding antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The study reported an IC50 value of 18.53 µM , indicating effective inhibition of cell proliferation compared to established chemotherapeutics like 5-FU and MTX .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 4f | A549 | 18.53 | More potent than 5-FU |

| 4f | HeLa | 3.24 | Higher apoptosis rate than 5-FU |

The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, the compound was shown to increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner . This shift in protein expression leads to enhanced apoptotic activity, making it a promising candidate for further development as an antitumor agent.

Case Studies

In a notable case study involving related pyrazine compounds, researchers evaluated the antiproliferative effects on multiple cancer cell lines. The findings highlighted that modifications to the structure significantly influenced biological activity. For instance, the introduction of specific substituents on the imidazole ring improved selectivity for tumor cells over normal cells .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known compounds exhibiting similar activities:

| Compound Name | Target Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | Various | ~20 | Inhibition of RNA synthesis |

| Methotrexate (MTX) | Various | ~15 | Inhibition of dihydrofolate reductase |

| 4f | A549 | 18.53 | Induction of apoptosis via Bax/Bcl-2 ratio |

Comparison with Similar Compounds

Zamaporvint (WHO-Listed Compound)

Structure : 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide .

- Similarities :

- Both compounds share an acetamide backbone and imidazole-pyrazine hybrid structure.

- Pyrazine rings may facilitate π-π stacking or hydrogen bonding in target interactions.

- Differences: Zamaporvint includes a trifluoromethylpyridine substituent on the imidazole, enhancing lipophilicity, whereas the target compound has a 2-fluorophenoxy group. The pyridine ring in zamaporvint may confer additional binding specificity, possibly for antiviral targets.

Table 1: Structural Comparison

| Feature | Target Compound | Zamaporvint |

|---|---|---|

| Imidazole Substituent | Pyrazin-2-yl | 5-methyl-4-(trifluoromethylpyridin-4-yl) |

| Acetamide Substituent | 2-Fluorophenoxyethyl | 5-(Pyrazin-2-yl)pyridin-2-yl |

| Fluorine Position | Phenoxy ring | Trifluoromethyl group on pyridine |

Benzothiazole Derivatives ()

Compounds such as N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) :

- Similarities :

- Acetamide backbone with imidazole or triazole substituents.

- Heterocyclic moieties (e.g., benzothiazole) may enhance metabolic stability.

- Differences: The target compound’s pyrazine-imidazole hybrid contrasts with simpler imidazole or triazole groups in 6a–b. Fluorophenoxy groups in the target compound may improve membrane permeability compared to alkoxybenzothiazole substituents.

Nitroimidazole Radiopharmaceuticals ()

Examples include [18F]NEFA and N-(4-fluorobenzil)-2-(2-nitro-1H-imidazol-1-il)acetamida (FBNA) :

- Similarities :

- Use of fluorine in structures (e.g., [18F] labeling or fluorobenzyl groups) for imaging or therapeutic applications.

- Acetamide linkers for modular substitution.

- Differences :

- Nitroimidazoles in radiopharmaceuticals target hypoxic tissues, whereas the pyrazine-imidazole hybrid in the target compound may have different biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.